molecular formula C19H16N4O2S B6586099 N-(3,5-dimethylphenyl)-2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide CAS No. 1189991-14-7

N-(3,5-dimethylphenyl)-2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide

Cat. No.: B6586099
CAS No.: 1189991-14-7
M. Wt: 364.4 g/mol
InChI Key: HRZFEWDSLQAVKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex tricyclic core composed of 8-thia (sulfur), 3,5,10-triaza (three nitrogen atoms), and a ketone group (6-oxo). Such frameworks are often explored for kinase inhibition or antimicrobial activity, though specific pharmacological data for this compound remain undisclosed in publicly available literature. Its synthesis likely involves multi-step heterocyclic condensation, analogous to methods described for structurally related compounds .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-11-6-12(2)8-13(7-11)22-15(24)9-23-10-21-16-14-4-3-5-20-18(14)26-17(16)19(23)25/h3-8,10H,9H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZFEWDSLQAVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

Chemical Structure

The compound features a unique tricyclic structure along with a dimethylphenyl moiety and an acetamide group. The structural complexity contributes to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

2. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. For instance:

  • Cell Line Studies : In vitro studies on cancer cell lines such as Caco-2 (colon cancer) and A549 (lung cancer) have shown varying degrees of cytotoxicity.
    • Caco-2 cells exhibited a viability decrease of approximately 39.8% when treated with related compounds containing similar triazine structures .
    • Compounds with modifications in the thiazole ring demonstrated enhanced anticancer activity against these cell lines .

3. Other Pharmacological Effects

Some derivatives of the compound have shown potential in modulating inflammatory responses and could serve as leads for developing anti-inflammatory agents.

Data Table: Summary of Biological Activities

Activity Type Target Effect Reference
AntimicrobialMRSASignificant inhibition
AntimicrobialVancomycin-resistant E. faeciumModerate inhibition
AnticancerCaco-2 (colon cancer)39.8% viability decrease
AnticancerA549 (lung cancer)Varies by compound modification
Anti-inflammatoryVarious modelsPotential modulation

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of various triazine derivatives against resistant bacterial strains. The results indicated that modifications to the phenyl and thiazole groups significantly enhanced antimicrobial potency.
  • Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of structurally related compounds on Caco-2 and A549 cells. The results highlighted that certain substitutions could either enhance or diminish anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

The target compound’s tricyclic system distinguishes it from simpler azole derivatives. Key comparisons include:

2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide (CAS 923157-68-0)
  • Structural Differences :
    • Heteroatoms : Replaces 8-thia (S) with 8-oxa (O), altering electronic properties and hydrogen-bonding capacity .
    • Substituents : The tricyclic core has an ethyl group at position 5, while the phenyl group is 3-methoxy-substituted instead of 3,5-dimethyl.
  • Implications: The sulfur atom in the target compound may enhance lipophilicity and metabolic stability compared to the oxygen analog.
Triazole-Based Acetamides (e.g., 6a-m and 7a-m from )
  • Structural Differences :
    • Simpler 1,2,3-triazole cores vs. the tricyclic system.
    • Varied aryl substituents (e.g., nitro groups in 6b, 6c) vs. dimethylphenyl in the target compound.
  • Implications :
    • The tricyclic system in the target compound likely offers greater conformational rigidity, which could enhance binding affinity to biological targets .

Physicochemical and Spectral Properties

While spectral data for the target compound are unavailable, comparisons with analogs highlight trends:

Property Target Compound CAS 923157-68-0 Triazole Derivatives
IR C=O Stretch ~1670–1680 cm⁻¹ (inferred) Not reported 1671–1682 cm⁻¹
NMR Shifts (δ ppm) Aromatic H: ~7.2–8.6 (estimated) Aromatic H: 7.20–8.61 Aromatic H: 7.20–8.36
Molecular Weight ~450–470 g/mol (estimated) 437.45 g/mol 388–450 g/mol (e.g., 6b: 404.13)

Research Findings and Implications

  • Bioactivity Potential: The 3,5-dimethylphenyl group may enhance membrane permeability compared to nitro-substituted triazole analogs (e.g., 6b, 6c) .
  • Heteroatom Effects : Sulfur in the tricyclic core could improve redox stability over oxygen analogs, as seen in related thia/oxa heterocycles .
  • Unanswered Questions : Pharmacokinetic and toxicity profiles remain uncharacterized, necessitating further studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.